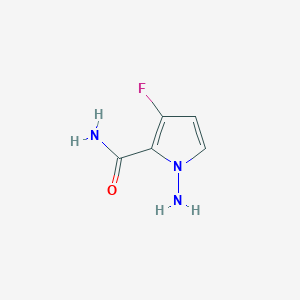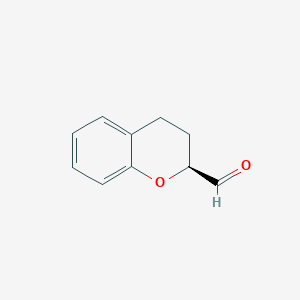![molecular formula C8H8N2O B11921400 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 223432-97-1](/img/structure/B11921400.png)
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of pyrrole and a suitable nitrile or amide derivative. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . Another approach involves palladium(0)-catalyzed couplings using 5-trimethylstannylpyrrolopyrimidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s derivatives are explored for use in materials science and as intermediates in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, some derivatives have been shown to inhibit Bruton’s tyrosine kinase, which is involved in B-cell receptor signaling pathways .
Comparison with Similar Compounds
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar compounds such as:
Pyrazolopyrimidine: This compound also has a fused ring system and is studied for its biological activities.
Imidazopyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine: This compound is used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
223432-97-1 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methylpyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C8H8N2O/c1-9-6-4-7-3-2-5-10(7)8(9)11/h2-6H,1H3 |
InChI Key |
LJXDWTFBCHSBMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC=CN2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)


![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)



![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)


